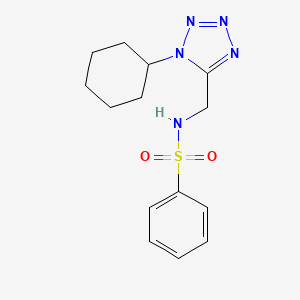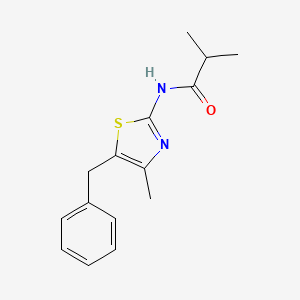![molecular formula C16H15N5O4 B2934932 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 2034465-53-5](/img/structure/B2934932.png)
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique chemical structure, which includes a triazine ring, an oxazole ring, and a phenyl group
Mécanisme D'action
Target of Action
Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are known to be used as condensing agents in the formation of amides . This suggests that the compound might interact with carboxylic acids and amines, facilitating their condensation into amides.
Mode of Action
The compound likely functions as a condensing agent, mediating the formation of amides from carboxylic acids and amines . The triazine ring in the compound might play a crucial role in this process, possibly acting as an electron-withdrawing group that increases the electrophilicity of the carboxylic acid, thereby promoting nucleophilic attack by the amine.
Biochemical Pathways
Given its potential role in amide formation, it might influence pathways involving proteins or peptides, as amide bonds are fundamental to the structure of these biomolecules .
Result of Action
The molecular and cellular effects of the compound’s action would likely depend on the specific amides formed through its condensing activity. These effects could range from changes in protein structure and function to alterations in signaling pathways, depending on the nature of the amides and their roles in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactants could influence the compound’s action, efficacy, and stability. For instance, the efficiency of the condensation reaction might be affected by the pH of the environment, as both carboxylic acids and amines can undergo ionization. Similarly, temperature could influence the rate of the reaction, while other reactants might compete with the carboxylic acid or amine for reaction with the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine, which is then reacted with N-methylmorpholine to form the quaternary ammonium chloride salt . This intermediate is further reacted with 5-phenyl-1,2-oxazole-3-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave irradiation to accelerate reaction rates and improve efficiency . Additionally, the use of high-purity reagents and solvents, as well as stringent control of reaction conditions, are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:
Condensation Reactions: This compound can act as a condensing agent, facilitating the formation of amides from carboxylic acids and amines.
Esterification: It can also catalyze the esterification of carboxylic acids with alcohols to form esters.
Common Reagents and Conditions
Common reagents used in these reactions include tetrahydrofuran (THF) as a solvent and N-methylmorpholine as a base . Reaction conditions such as temperature and pH are carefully controlled to ensure optimal yields.
Major Products
The major products formed from these reactions include amides and esters, which are valuable intermediates in organic synthesis and pharmaceutical development .
Applications De Recherche Scientifique
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of the target compound.
N-methylmorpholine: A reagent used in the preparation of the quaternary ammonium chloride salt.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative with similar reactivity.
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its combination of a triazine ring, an oxazole ring, and a phenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceutical development.
Propriétés
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-23-15-18-13(19-16(20-15)24-2)9-17-14(22)11-8-12(25-21-11)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJSZXYQFQFDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine](/img/structure/B2934858.png)


![Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2934863.png)


![5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide](/img/structure/B2934869.png)


